molecular formula C8H5BrN2O B6271403 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde CAS No. 2763749-94-4

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde

Cat. No.: B6271403
CAS No.: 2763749-94-4
M. Wt: 225.04 g/mol
InChI Key: UGULVEFWYQXARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde is a heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine scaffold substituted with a bromine atom at position 5 and a carbaldehyde group at position 6. The pyrrolo[1,2-b]pyridazine core consists of a fused pyrrole and pyridazine ring system, classified as an N-bridgehead aromatic heterocycle with two nitrogen atoms (Formula 1, as described in ). The bromine substituent at position 5 enhances electrophilic reactivity, while the carbaldehyde group at position 7 provides a reactive site for further functionalization, making this compound valuable in medicinal chemistry and materials science.

Properties

CAS No.

2763749-94-4

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-7-4-6(5-12)11-8(7)2-1-3-10-11/h1-5H

InChI Key

UGULVEFWYQXARA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2N=C1)C=O)Br

Purity

95

Origin of Product

United States

Preparation Methods

High-Pressure Cyclization in Q-Tube Reactors

Recent advancements utilize Q-Tube reactors to facilitate high-pressure cyclization. In a study involving pyrido[1',2':2,3]triazino[5,6-b]indole derivatives, a mixture of 1-amino-2-iminopyridine and isatin derivatives was heated at 130°C in ethanol with trifluoroacetic acid (TFA, 10 mol%) and acetic acid (3 equiv) for 30 minutes. While this method targets a different product, the conditions—high pressure, acid catalysis, and controlled heating—are transferable to pyrrolo[1,2-b]pyridazine synthesis. Adapting such protocols could involve substituting isatin with aldehyde-containing precursors to introduce the carbaldehyde group early in the cyclization step.

Bromination Techniques for Position-Specific Substitution

Introducing a bromine atom at the 5-position necessitates selective bromination. Two primary strategies are employed:

Direct Electrophilic Bromination

Electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) is common. The reactivity of the pyrrolo[1,2-b]pyridazine core dictates the position of substitution. For example, electron-rich positions are more susceptible to electrophilic attack. Computational modeling or directing groups may enhance selectivity for the 5-position.

Bromination via Intermediate Functionalization

An alternative route involves synthesizing a pre-brominated precursor before cyclization. For instance, brominating a pyrrole derivative at the desired position prior to coupling with a pyridazine moiety ensures regioselectivity. This method reduces post-cyclization modification challenges but requires careful control of reaction conditions to prevent over-bromination.

One-Pot Synthesis Integrating Cyclization, Bromination, and Formylation

Emerging methodologies aim to streamline synthesis through one-pot reactions. A hypothetical sequence could involve:

  • Cyclization of a brominated pyrrole derivative with a formyl-containing pyridazine precursor.

  • In situ bromination and formylation using tandem reagents.

While no direct literature documents this for this compound, analogous one-pot syntheses for related compounds suggest feasibility.

Reaction Optimization and Yield Considerations

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Synthesis
Temperature120–140°CHigher temperatures accelerate cyclization but risk decomposition.
Catalyst Loading10–15 mol% TFAExcess acid may promote side reactions.
SolventEthanol or DMFPolar aprotic solvents enhance solubility of intermediates.
Reaction Time30–60 minutesProlonged durations reduce selectivity .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 is a key reactive site for nucleophilic substitution. The pyridazine ring’s electronic environment and steric factors direct substituents to this position. Common reagents include amines (e.g., NH₂R) or thiols under basic conditions, leading to functionalized derivatives .

Reaction TypeReagents/ConditionsProducts
Nucleophilic substitutionAmines (e.g., NH₂R), basicSubstituted derivatives (e.g., NH₂R at position 5)

Oxidation of the Aldehyde Group

The aldehyde moiety at position 7 undergoes oxidation to a carboxylic acid under acidic conditions. Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed .

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H⁺, heat5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid

Reduction of the Aldehyde Group

Reduction of the aldehyde to a primary alcohol is achievable with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is typically performed in inert solvents like tetrahydrofuran (THF) .

Reaction TypeReagents/ConditionsProducts
ReductionNaBH₄, THF5-Bromopyrrolo[1,2-b]pyridazine-7-methanol

Hydrogenation of the Pyrrolopyridazine Ring

The heterocyclic ring undergoes catalytic hydrogenation (e.g., H₂ gas with Pd/C) to form dihydro derivatives. This reaction alters the electronic properties of the compound, potentially affecting its biological interactions .

Reaction TypeReagents/ConditionsProducts
HydrogenationH₂, Pd/C catalystDihydro-pyrrolo[1,2-b]pyridazine derivative

Protonation and Deuteration

The nitrogen atoms in the pyridazine ring exhibit differential protonation tendencies, influencing the compound’s acidity and reactivity. Deuteration studies highlight the ring’s kinetic and thermodynamic stability under acidic conditions .

Structural and Reactivity Insights

  • Molecular Formula : C₈H₅BrN₂O

  • Key Functional Groups : Bromine (position 5), aldehyde (position 7), and nitrogen atoms in the pyridazine ring.

  • Reactivity Drivers :

    • Electron-deficient ring : Facilitates nucleophilic substitution at position 5.

    • Aldehyde group : Acts as an electrophilic site for oxidation and reduction.

    • Heterocyclic aromaticity : Governs stability and directs reaction pathways.

Comparison of Related Compounds

CompoundStructural FeaturesKey Reactions
Pyrrolo[1,2-b]pyridazineNo bromine/aldehydeLimited substitution; hydrogenation
5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acidCarboxylic acid instead of aldehydeEsterification, substitution

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H5_5BrN2_2O
  • SMILES : C1=CC2=C(C=C(N2N=C1)C=O)Br
  • InChI Key : UGULVEFWYQXARA-UHFFFAOYSA-N

The compound features a bromine atom attached to a pyrrole and pyridazine ring system, which contributes to its reactivity and versatility in synthetic applications.

Chemistry

5-Bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde serves as a valuable building block in the synthesis of more complex heterocyclic compounds. It is particularly useful in:

  • Synthesis of Functional Materials : The compound can be used to create novel materials with specific electronic or optical properties.
  • Catalyst Development : Its unique structure allows for the development of catalysts that can facilitate various organic reactions, including cross-coupling reactions such as Suzuki and Heck reactions.

Biology and Medicine

The compound has shown significant potential in medicinal chemistry due to its biological activities:

  • Anticancer Properties : Research indicates that derivatives of pyrrolopyrazine, including this compound, may inhibit kinase activity. This inhibition can affect cell signaling pathways involved in cancer proliferation and metastasis .
  • Antimicrobial and Antiviral Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in drug development targeting infectious diseases.
  • IRAK4 Inhibition : A notable application is its potential as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which is implicated in inflammatory diseases and certain cancers. Compounds derived from pyrrolopyrazine structures are being explored for their effectiveness in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Agrochemical Synthesis : The compound's reactivity allows it to be integrated into the synthesis of agrochemicals, which are essential for crop protection.
  • Functional Materials : Its unique chemical properties make it suitable for developing specialized materials used in various applications, including electronics and coatings.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of 5-bromopyrrolo[1,2-b]pyridazine derivatives on cancer cell lines. Results indicated that these compounds significantly inhibited cell growth through kinase inhibition mechanisms. Further research is necessary to elucidate the precise pathways affected.

Case Study 2: IRAK4 Inhibition

Research focusing on IRAK4 inhibitors demonstrated that derivatives of this compound could effectively disrupt inflammatory signaling pathways. This finding opens avenues for developing new therapeutic strategies for autoimmune diseases.

Mechanism of Action

The mechanism of action of 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

The positions of substituents on fused heterocyclic systems significantly influence biological activity. For example:

  • Indeno[1,2-b]indole derivatives with substituents at positions 5 (C-ring) and 7 (D-ring) exhibit micromolar to submicromolar inhibition of human protein kinase CK2. Compound 5a (IC₅₀ = 0.17 µM) outperforms emodin (IC₅₀ = 0.58 µM), while 5b and 7a (IC₅₀ = 0.61 and 0.43 µM, respectively) show comparable activity.

Aromaticity and DNA Binding Affinity

Aromatized heterocycles often exhibit stronger DNA binding than non-aromatized analogs. Aromatized indeno[1,2-b]quinoline-9,11-diones (e.g., compounds 13, 16, 20) display binding energies exceeding -10 kcal/mol in the 102D DNA model, outperforming non-aromatized analogs.

Reactivity and Functionalization

The carbaldehyde group at position 7 allows for nucleophilic additions or condensations, a feature shared with pyrido[1,2-b]pyridazine carboxamides (e.g., EP 4 374 877 A2 derivatives). For instance, the patent compound (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide leverages similar reactive sites for derivatization.

Data Tables

Table 1: CK2 Inhibitory Activity of Selected Heterocycles

Compound Structure Type IC₅₀ (µM) Reference
5a (Indeno[1,2-b]indole) C5, D7-substituted 0.17
Emodin Anthraquinone 0.58
Ellagic Acid Polyphenolic 0.09

Table 2: DNA Binding Energies of Quinoline Derivatives

Compound Group Model PDB Binding Energy (kcal/mol) Reference
Aromatized Quinolines 102D ≤ -10.0
Non-Aromatized Quinolines 1D32 ≥ -8.5

Key Research Findings

  • Substituent Positioning : Substituents at positions 5 and 7 in fused heterocycles correlate with improved kinase inhibition and DNA binding.
  • Electrophilic Reactivity : Bromine at position 5 increases susceptibility to nucleophilic aromatic substitution, enabling tailored derivatization.

Biological Activity

5-Bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article delves into its mechanism of action, biological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C8_8H5_5BrN2_2O
  • SMILES : C1=CC2=C(C=C(N2N=C1)C=O)Br
  • InChI : InChI=1S/C8H5BrN2O/c9-7-4-6(5-12)11-8(7)2-1-3-10-11/h1-5H

The compound features both pyrrole and pyridazine rings, which contribute to its unique chemical properties and biological activities. The presence of a bromine atom allows for further functionalization, enhancing its versatility in synthetic chemistry .

Target of Action

5-Bromopyrrolo[1,2-b]pyridazine derivatives are believed to inhibit kinase activity. This inhibition can influence various signaling pathways critical for cell growth and proliferation .

Biochemical Pathways

The compound's potential to inhibit kinases suggests it may play a role in modulating cellular processes such as:

  • Cell signaling
  • Growth regulation
  • Proliferation control

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of 5-bromopyrrolo[1,2-b]pyridazine derivatives on various cancer cell lines. The compound exhibited significant antiproliferative activity against:

  • Colon Cancer (LoVo)
  • Ovarian Cancer (SK-OV-3)
  • Breast Cancer (MCF-7)

In vitro assays indicated that certain derivatives showed dose-dependent cytotoxicity, with IC50_{50} values indicating effective concentrations above 200 µM for plant cells and varying levels of toxicity in crustacean models .

Antimicrobial and Antiviral Activities

The compound is also under investigation for its antimicrobial and antiviral properties. Its structural characteristics suggest potential efficacy against various pathogens, although specific studies are still emerging .

Comparative Analysis with Similar Compounds

Compound TypeBiological Activity
Pyrrolo[1,2-a]pyrazineSimilar anticancer properties
Pyridazine DerivativesComparable biological effects
5-Bromopyrrolo[1,2-b]pyridazineUnique due to dual ring structure

5-Bromopyrrolo[1,2-b]pyridazine stands out due to its unique structural features that confer distinct chemical and biological properties compared to other derivatives .

Study on Cytotoxicity

A significant study evaluated the cytotoxicity of new pyrrolo[1,2-b]pyridazines synthesized via cycloaddition reactions. The results indicated that compounds derived from this class exhibited varying degrees of toxicity against human adenocarcinoma cell lines, with some showing promising anti-tumor activity comparable to established chemotherapeutic agents like cisplatin and doxorubicin .

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound might affect key signaling pathways involved in cancer progression. The inhibition of specific kinases was noted as a critical factor in mediating its anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde?

  • Methodological Answer : The synthesis typically involves bromination of pyrrolo[1,2-b]pyridazine precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions. For the aldehyde functionalization, Vilsmeier-Haack formylation (using POCl₃ and DMF) is commonly applied. Researchers should optimize reaction parameters (e.g., temperature, solvent polarity) to avoid over-bromination or side reactions. Similar protocols for brominated pyrazole derivatives can be adapted .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent aldehyde oxidation. Use desiccants to minimize moisture absorption. Handle in a fume hood with PPE (gloves, goggles) due to potential respiratory and dermal irritation, as recommended for structurally related aldehydes .

Q. What analytical techniques are suitable for confirming the purity of this compound?

  • Methodological Answer : Combine HPLC (High-Performance Liquid Chromatography) with UV detection and mass spectrometry (LC-MS) to assess purity. NMR spectroscopy (¹H/¹³C) is critical for structural validation, particularly to confirm the aldehyde proton (~9.5–10 ppm) and bromine-induced deshielding effects .

Q. What safety protocols are essential when working with this compound in the lab?

  • Methodological Answer : Implement strict waste segregation for halogenated organic waste. Use spill trays and secondary containment to prevent environmental contamination. Follow emergency response guidelines for chemical spills (e.g., neutralization with activated carbon) and consult safety data for analogous brominated aldehydes .

Advanced Research Questions

Q. How can regioselective functionalization be achieved on the pyrrolo[1,2-b]pyridazine scaffold?

  • Methodological Answer : Utilize directing groups (e.g., boronic esters) to control bromination or cross-coupling sites. For example, Pd-catalyzed Suzuki-Miyaura coupling can selectively replace the bromine atom with aryl/heteroaryl groups. Computational modeling (DFT) may predict reactive sites by analyzing electron density maps .

Q. How can contradictions in NMR data for brominated pyrrolopyridazine derivatives be resolved?

  • Methodological Answer : Ambiguities in splitting patterns may arise from rotational isomerism or solvent effects. Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computed chemical shifts (using software like ACD/Labs or Gaussian) for validation .

Q. What computational strategies predict the reactivity of the aldehyde group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nucleophilic attack or electrophilic substitution at the aldehyde site. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive regions and predict reaction pathways with nucleophiles like amines or hydrazines .

Q. How can environmental impacts of this compound be mitigated during disposal?

  • Methodological Answer : Partner with certified waste management services to treat halogenated waste via incineration with scrubbing systems. Conduct ecotoxicity assays (e.g., Daphnia magna tests) to evaluate aquatic hazard potential, as recommended for brominated heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.